![molecular formula C13H12N4O3 B5521569 3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid often involves cyclization reactions, where key functional groups are introduced to form the fused ring structure. For instance, a study demonstrated the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, highlighting the role of catalytic processes in forming complex heterocyclic systems (Gabriele et al., 2006).
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of related heterocyclic systems, such as ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, demonstrates the potential for creating novel materials with significant physical properties. The structural elucidation of these compounds is achieved through various spectroscopic methods, confirming the presence of complex heterocyclic frameworks (Konstantinova et al., 2020).
- Synthesis and reactions of imidazo[5,1-c][1,2,4]triazines provide insights into the formation of imidazolyl-hydrazones, which upon cyclization yield imidazo[5,1-c][1,2,4]triazines. This showcases the versatility of heterocyclic chemistries in synthesizing compounds with potential biological applications (Baig & Stevens, 1981).
Potential Applications in Material Science and Biology
- The dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes highlight the synthesis of materials with unique magnetic behaviors, indicating the potential for applications in material science and as catalysts in various reactions (Uysal & Koc, 2010).
- New benzimidazole heterocycles have shown considerable antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents. The ability to incorporate benzimidazole into various heterocyclic frameworks opens avenues for creating compounds with targeted biological activities (Fahmy, El-masry, & Abdelwahed, 2001).
properties
IUPAC Name |
3-(5-methyl-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-16-9-4-2-3-5-10(9)17-13(16)14-12(20)8(15-17)6-7-11(18)19/h2-5H,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMATHDFKQFLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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